amino}ethane-1-sulfonic acid CAS No. 87163-50-6](/img/structure/B14401869.png)
2-{[2-(Dimethylamino)ethyl](methyl)amino}ethane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-(Dimethylamino)ethylamino}ethane-1-sulfonic acid is an organic compound with a complex structure that includes both amine and sulfonic acid functional groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-(Dimethylamino)ethylamino}ethane-1-sulfonic acid typically involves the reaction of dimethylamine with ethylene oxide, followed by sulfonation. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{2-(Dimethylamino)ethylamino}ethane-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions may produce amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{2-(Dimethylamino)ethylamino}ethane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-{2-(Dimethylamino)ethylamino}ethane-1-sulfonic acid involves its interaction with various molecular targets and pathways. The compound can act as a proton donor or acceptor, facilitating various chemical reactions. Its amine and sulfonic acid groups allow it to participate in acid-base reactions, nucleophilic substitutions, and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: This compound shares the dimethylaminoethyl group but differs in its methacrylate ester functionality.
Dimethylaminoethyl acrylate: Similar in structure but contains an acrylate ester group.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a dimethylaminoethoxy group and is used in different applications.
Uniqueness
2-{2-(Dimethylamino)ethylamino}ethane-1-sulfonic acid is unique due to its combination of amine and sulfonic acid groups, which provide it with distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring both acidic and basic functionalities.
Properties
CAS No. |
87163-50-6 |
|---|---|
Molecular Formula |
C7H18N2O3S |
Molecular Weight |
210.30 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl-methylamino]ethanesulfonic acid |
InChI |
InChI=1S/C7H18N2O3S/c1-8(2)4-5-9(3)6-7-13(10,11)12/h4-7H2,1-3H3,(H,10,11,12) |
InChI Key |
FBZBOGUZAYKUEY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)CCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate](/img/structure/B14401787.png)

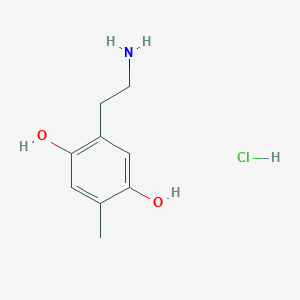
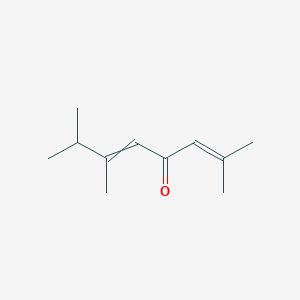
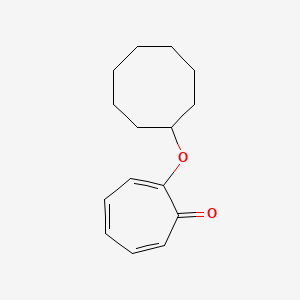
![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)
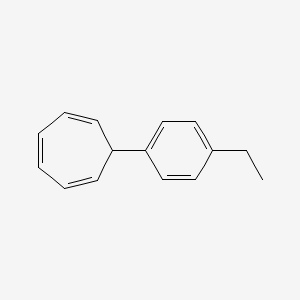
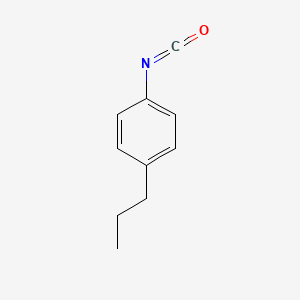
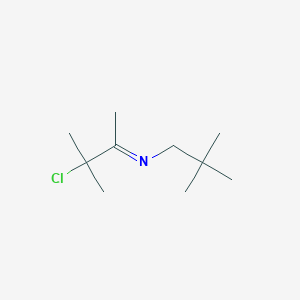
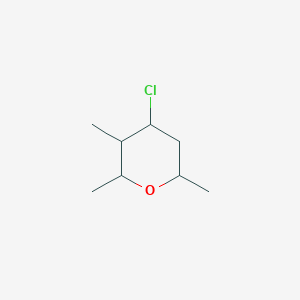
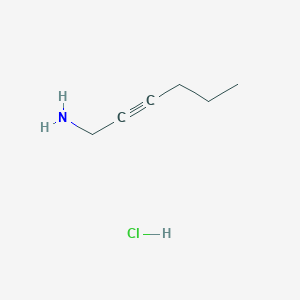
![1-(1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrol-3-yl)ethan-1-one](/img/structure/B14401844.png)
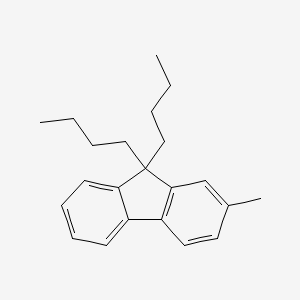
![[2-(Benzyloxy)ethoxy]benzene](/img/structure/B14401851.png)
